![molecular formula C10H9BrN2 B1373287 4-Bromo-5-(p-tolyl)-1H-pyrazole CAS No. 1116093-45-8](/img/structure/B1373287.png)
4-Bromo-5-(p-tolyl)-1H-pyrazole
Overview
Description
“4-Bromo-5-(p-tolyl)-1H-pyrazole” is an organic compound. It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and one bromine atom .
Molecular Structure Analysis
The molecular structure of “4-Bromo-5-(p-tolyl)-1H-pyrazole” can be represented by the SMILES stringBrC1=C(C2=CC=CC(C)=C2)NN=C1N
. The InChI key is PBRXGQUKERAOBX-UHFFFAOYSA-N
. The molecular weight is 252.11 . Physical And Chemical Properties Analysis
“4-Bromo-5-(p-tolyl)-1H-pyrazole” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Organic Synthesis Building Block
4-Bromo-5-(p-tolyl)-1H-pyrazole: serves as a versatile building block in organic synthesis. It can be used to construct a variety of complex molecules due to its reactive bromine atom, which can undergo further functionalization. For example, it can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are prevalent structures in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the synthesis of potential therapeutic agents. Its pyrazole core is a common motif in drugs that target various diseases, from inflammation to cancer. Researchers can modify the compound by attaching different functional groups to the pyrazole ring, exploring its pharmacological properties .
Material Science
The brominated pyrazole derivative can be used in material science, particularly in the development of organic semiconductors. Its ability to act as an electron acceptor makes it suitable for creating materials with desirable electronic properties for use in devices like organic light-emitting diodes (OLEDs) and solar cells .
Catalysis
This compound can also find applications in catalysis. The bromine atom can be replaced with other catalytically active groups, enabling the resultant molecule to facilitate various chemical reactions. This is particularly useful in the development of new catalytic processes that are more efficient and environmentally friendly .
Agrochemical Research
In agrochemical research, 4-Bromo-5-(p-tolyl)-1H-pyrazole can be used to create new pesticides and herbicides. The pyrazole ring can be part of the active moiety that interacts with biological targets in pests and weeds, leading to the development of novel agrochemical agents .
Chemical Education
Lastly, this compound can be used as a teaching tool in chemical education. Due to its reactivity and the presence of both a bromine atom and a pyrazole ring, it can be used to demonstrate various organic chemistry reactions and principles in an educational setting .
Safety And Hazards
properties
IUPAC Name |
4-bromo-5-(4-methylphenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRBWMSEHFZTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674949 | |
Record name | 4-Bromo-5-(4-methylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(p-tolyl)-1H-pyrazole | |
CAS RN |
1116093-45-8 | |
Record name | 4-Bromo-5-(4-methylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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